molecular formula C16H16N2O5S B2832342 2,4-dimethoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide CAS No. 921812-22-8

2,4-dimethoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide

Cat. No.: B2832342
CAS No.: 921812-22-8
M. Wt: 348.37
InChI Key: KGEXXAMBXDLHAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While there isn’t specific information available on the synthesis of “2,4-dimethoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide”, there are studies on the synthesis of related benzenesulfonamide derivatives . These studies involve the design and synthesis of benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition .

Scientific Research Applications

Enzyme Inhibition

Research has demonstrated the potential of sulfonamide derivatives in inhibiting various enzymes. For instance, compounds have been synthesized to inhibit carbonic anhydrase isoforms I, II, and VII, showing significant inhibitory properties with affinities in the low nanomolar range (Sethi et al., 2013). Another study highlighted the synthesis of novel sulfonamides targeting the kynurenine pathway, specifically kynurenine 3-hydroxylase, a key enzyme involved in tryptophan metabolism, indicating their potential for detailed pathophysiological investigations (Röver et al., 1997).

Anticancer Activity

Sulfonamide derivatives have also been explored for their anticancer properties. One study synthesized derivatives evaluated for their in vitro antimicrobial and anticancer activities, finding some compounds to exhibit selectivity toward certain cancer cell lines (Kumar et al., 2014). Another research effort focused on the synthesis and biological evaluation of thiourea derivatives bearing the benzenesulfonamide moiety, identifying compounds with high activity against Mycobacterium tuberculosis, which could have implications for tuberculosis treatment strategies (Ghorab et al., 2017).

Molecular Docking Studies

Molecular docking studies have been conducted to predict the interaction of sulfonamide derivatives with biological targets. For example, novel ureido benzenesulfonamides incorporating 1,3,5-triazine moieties were investigated as inhibitors of human carbonic anhydrase isoforms, with some compounds showing potent inhibition, particularly against tumor-associated isoforms, indicating potential for anticancer agent development (Lolak et al., 2019).

Photodynamic Therapy and Antimicrobial Applications

The use of sulfonamide derivatives in photodynamic therapy for cancer treatment has been explored, with compounds exhibiting high singlet oxygen quantum yield, indicating their potential as Type II photosensitizers (Pişkin et al., 2020). Additionally, antimicrobial properties have been investigated, with certain derivatives showing effectiveness against various microbial strains (Eldehna et al., 2017).

Properties

IUPAC Name

2,4-dimethoxy-N-(2-oxo-1,3-dihydroindol-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O5S/c1-22-12-4-6-15(14(9-12)23-2)24(20,21)18-11-3-5-13-10(7-11)8-16(19)17-13/h3-7,9,18H,8H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGEXXAMBXDLHAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.